molecular formula C12H13ClN2O B1251016 (3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine

(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine

Cat. No.: B1251016
M. Wt: 236.7 g/mol
InChI Key: OAXNLMLMEYQSSS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of S-18616 involves the formation of a spiroimidazoline structure. The synthetic route typically includes the following steps:

Industrial production methods for S-18616 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

S-18616 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imine or other functional groups present in the molecule.

    Substitution: The chloro group in the tetrahydronaphthalene moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S-18616 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of spiroimidazolines and their interactions with various receptors.

    Biology: S-18616 is used to investigate the role of alpha-2 adrenoceptors in biological systems, particularly in the central nervous system.

    Medicine: The compound has potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders due to its effects on monoaminergic transmission.

    Industry: S-18616 can be used in the development of new pharmaceuticals targeting alpha-2 adrenoceptors.

Mechanism of Action

S-18616 exerts its effects by acting as an agonist at alpha-2 adrenoceptors. These receptors are involved in the regulation of neurotransmitter release in the central nervous system. By binding to these receptors, S-18616 inhibits the release of norepinephrine, serotonin, and dopamine, leading to its anxiolytic and sedative properties. The compound’s actions are mediated through the activation of G-protein coupled receptor pathways, which ultimately result in the modulation of neurotransmitter levels .

Comparison with Similar Compounds

S-18616 is similar to other alpha-2 adrenoceptor agonists such as dexmedetomidine and clonidine. it has unique properties that distinguish it from these compounds:

    Dexmedetomidine: While both S-18616 and dexmedetomidine are potent alpha-2 adrenoceptor agonists, S-18616 has a higher affinity for the receptor and exhibits more pronounced anxiolytic effects.

    Clonidine: Clonidine also acts on alpha-2 adrenoceptors, but S-18616 has a more selective action and a different side effect profile, making it potentially more suitable for certain therapeutic applications.

Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.7 g/mol

IUPAC Name

(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine

InChI

InChI=1S/C12H13ClN2O/c13-10-3-1-2-8-4-5-12(6-9(8)10)7-16-11(14)15-12/h1-3H,4-7H2,(H2,14,15)/t12-/m0/s1

InChI Key

OAXNLMLMEYQSSS-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@]2(CC3=C1C=CC=C3Cl)COC(=N2)N

Canonical SMILES

C1CC2(CC3=C1C=CC=C3Cl)COC(=N2)N

Synonyms

(7,8)(2-chlorobenzo)-2-amino-1-aza-3-oxa(4,5)spirodeca-1,7-diene
S 18616
S-18616

Origin of Product

United States

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